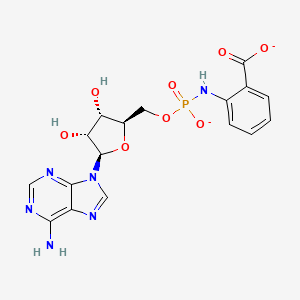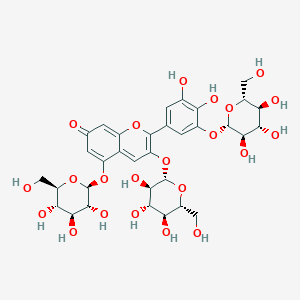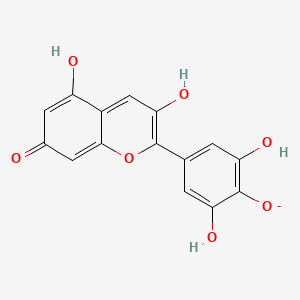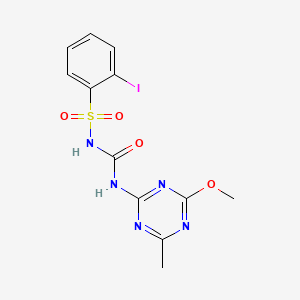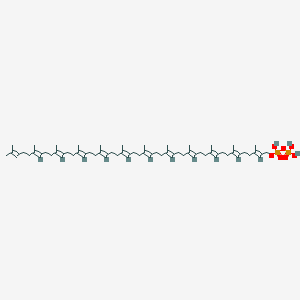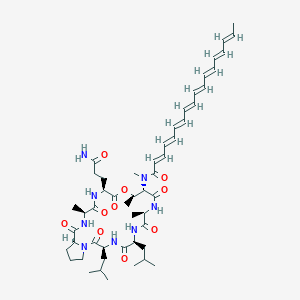
Myxochromide B3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxochromide B3 is a natural product found in Myxococcus with data available.
Aplicaciones Científicas De Investigación
Structural Characterization and Classification
Myxochromide B3 is part of the myxochromide family of secondary metabolites, characterized as cyclic depsipeptides with an unsaturated polyketide side chain. These compounds are known to be produced by various myxobacterial species such as Myxococcus xanthus and Stigmatella aurantiaca. Myxochromide B3, in particular, has been identified as the first representative of a new group of myxochromides, distinct in its peptide moiety from the previously known myxochromides A and S. This distinction highlights the compound's uniqueness in structure and potentially in function (Ohlendorf, Kehraus, & König, 2008).
Biosynthesis and Genetic Manipulation
Research has focused on understanding and manipulating the biosynthesis of myxochromides. The characterization of myxobacterial promoters and their application in engineering biosynthetic gene clusters (BGCs) in myxobacteria has been reported. This approach effectively enhanced the expression of complex BGCs, including those responsible for the biosynthesis of myxochromide, indicating the potential for increased production and structural diversity of myxochromides through genetic manipulation (Hu et al., 2021). The discovery of novel myxochromides and their biosynthetic pathways underscores the metabolic diversity of myxobacteria and the potential of genetic and metabolic engineering in harnessing this diversity for novel applications (Wenzel et al., 2005).
Industrial and Biotechnological Applications
The biotechnological significance of myxochromides is highlighted by the exploitation of heterologous hosts for the production of these compounds. For instance, the fast-growing myxobacterial thermophilic isolate GT-2 was engineered to express the complete myxochromide biosynthetic gene cluster, resulting in a significantly higher production of myxochromides compared to the original producer. This advancement in biotechnological applications signifies the potential of myxochromide B3 and related compounds in various industries, including pharmaceuticals and agrochemistry (Perlova et al., 2009).
Evolutionary Insights and Synthetic Biology
Research on myxochromides also provides insights into the evolution of secondary metabolite production in myxobacteria. Analysis of myxobacterial genome sequences and the mch biosynthetic gene clusters has led to the discovery and chemical characterization of novel myxochromide core types. This genomic and chemical analysis sheds light on the evolutionary diversification of the myxochromide megasynthetase and the structural diversity of its biosynthesis products, contributing valuable knowledge to the field of synthetic biology and evolutionary biology (Burgard et al., 2017).
Propiedades
Nombre del producto |
Myxochromide B3 |
|---|---|
Fórmula molecular |
C51H74N8O10 |
Peso molecular |
959.2 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9R,12S,13R,16S,19S,22S)-16-(3-amino-3-oxopropyl)-9,13,19-trimethyl-3,6-bis(2-methylpropyl)-2,5,8,11,15,18,21-heptaoxo-14-oxa-1,4,7,10,17,20-hexazabicyclo[20.3.0]pentacosan-12-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide |
InChI |
InChI=1S/C51H74N8O10/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-43(61)58(9)44-37(8)69-51(68)38(28-29-42(52)60)55-45(62)35(6)53-48(65)41-26-25-30-59(41)50(67)40(32-34(4)5)57-47(64)39(31-33(2)3)56-46(63)36(7)54-49(44)66/h10-24,27,33-41,44H,25-26,28-32H2,1-9H3,(H2,52,60)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+,27-24+/t35-,36+,37+,38-,39-,40-,41-,44-/m0/s1 |
Clave InChI |
BBDFZPOSUPYDAK-BZPNHCEISA-N |
SMILES isomérico |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
SMILES canónico |
CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
Sinónimos |
myxochromide B3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



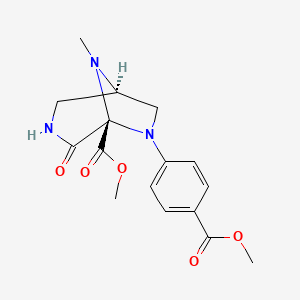
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
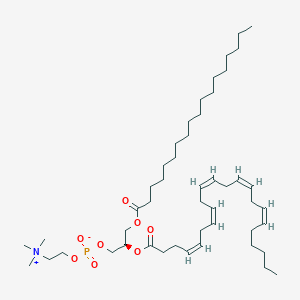
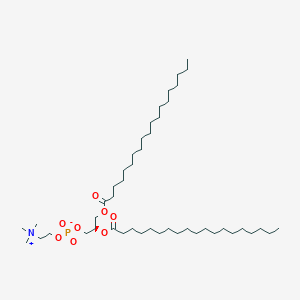
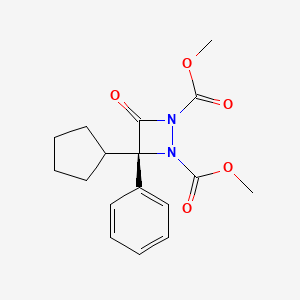
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
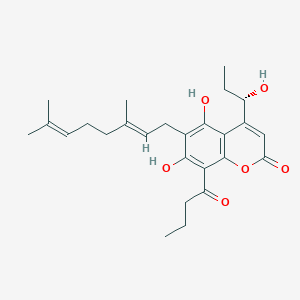
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
